

# Cross-Species Efficacy of BI 1265162: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **BI 1265162**, an inhaled epithelial sodium channel (ENaC) inhibitor, across various species. The development of **BI 1265162** for the treatment of cystic fibrosis (CF) has been terminated due to a lack of clinical benefit.[1][2] However, the preclinical data offers valuable insights into its pharmacological activity and cross-species translation.

### **Mechanism of Action**

**BI 1265162** is a potent, direct ENaC inhibitor.[3] In cystic fibrosis, hyperactivation of ENaC in the airway epithelium leads to increased sodium and water absorption, resulting in dehydrated airway surfaces and impaired mucociliary clearance.[4] By blocking ENaC, **BI 1265162** was developed to restore airway surface liquid and improve mucociliary clearance, independent of the patient's CFTR mutation.[3][5]







Click to download full resolution via product page

Caption: Mechanism of action of **BI 1265162** in the airway epithelium.

# Data Presentation In Vitro Efficacy



| Cell Line                                    | Assay                           | Endpoint                                                | BI 1265162<br>Efficacy                          | Reference |
|----------------------------------------------|---------------------------------|---------------------------------------------------------|-------------------------------------------------|-----------|
| Human Airway<br>Epithelium Cells             | Ussing Chamber                  | IC50 for ENaC-<br>mediated sodium<br>current inhibition | 3 nM                                            | [6]       |
| M1 (Mouse<br>Renal Collecting<br>Duct) Cells | Transwell<br>System             | Inhibition of ENaC-mediated water resorption            | 72% inhibition at<br>3 μM                       | [6]       |
| Normal and CF<br>Human<br>Epithelium         | Air-Liquid<br>Interface Culture | Water Transport                                         | Decreased apical<br>to basal water<br>transport | [7]       |
| Normal and CF<br>Human<br>Epithelium         | Air-Liquid<br>Interface Culture | Mucociliary<br>Clearance<br>(MCC)                       | Increased MCC                                   | [7]       |

### **In Vivo Efficacy**



| Species      | Model                             | Endpoint                              | Dosing<br>(inhalation) | Key<br>Findings                                                                                                | Reference |
|--------------|-----------------------------------|---------------------------------------|------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Rat (Wistar) | Airway Fluid<br>Absorption        | Inhibition of<br>liquid<br>absorption | 0.03 - 10<br>μg/kg     | Dose-dependent inhibition of liquid absorption. ED50 = 0.09 µg/kg, ED70 = 0.18 µg/kg, ED90 = 0.54 µg/kg.[7][8] | [6][7][8] |
| Sheep        | Mucociliary<br>Clearance<br>(MCC) | Acceleration<br>of whole-lung<br>MCC  | Not specified          | Increased MCC without affecting plasma potassium.[7] [8]                                                       | [7][8][9] |

# **Cross-Species Comparison with Other ENaC Inhibitors**



| Compound   | Mechanism                                                 | Preclinical<br>Efficacy                                                                                                                                            | Clinical<br>Outcome                                                                                 | Reference     |
|------------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|---------------|
| BI 1265162 | Direct ENaC<br>inhibitor                                  | Potent inhibition of Na+ and water transport in vitro; reduced liquid absorption in rats and increased MCC in sheep. 30-70 fold more potent than amiloride.[3][10] | Phase II trial terminated due to lack of clinical benefit.[1][2]                                    | [1][2][3][10] |
| Amiloride  | Direct ENaC<br>inhibitor                                  | Lower potency<br>compared to BI<br>1265162.[3][10]                                                                                                                 | Limited clinical efficacy due to short duration of action and adverse effects like hyperkalemia.[5] | [3][5][9][10] |
| SPX-101    | SPLUNC-1 peptide analogue (promotes ENaC internalization) | Showed positive preclinical results.[5]                                                                                                                            | Phase II trial failed due to lack of efficacy.[3][10]                                               | [3][5][10]    |

# Experimental Protocols In Vitro Inhibition of Water Transport (M1 Cells)

- Cell Culture: M1 mouse renal collecting duct cells were cultured on Transwell® inserts to form electrically tight monolayers.
- Treatment: The monolayers were treated with **BI 1265162**.
- Measurement: The change in weight of the inserts was measured over time to determine the rate of ENaC-mediated water transport from the apical to the basolateral side.[8]



### In Vivo Inhibition of Liquid Absorption (Rat Model)

- · Animal Model: Male Wistar rats were used.
- Procedure: A known volume of liquid was instilled into the lungs of anesthetized rats.
- Treatment: Animals were administered aerosolized BI 1265162 or vehicle control.
- Measurement: After a set period, the remaining liquid in the lungs was measured to determine the extent of absorption inhibition. The effective doses for 50%, 70%, and 90% inhibition (ED50, ED70, ED90) were calculated.[7][8]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor BI 1265162 in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Species Efficacy of BI 1265162: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#cross-species-comparison-of-bi-1265162-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com